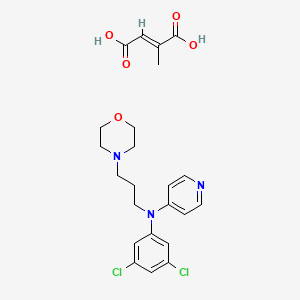
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid is a complex organic compound that belongs to the class of amines and pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the 3,5-dichlorophenyl group and the morpholin-4-ylpropyl group. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine
- N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine derivatives
- Other pyridine-based amines
Uniqueness
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
59235-73-3 |
|---|---|
Formule moléculaire |
C23H27Cl2N3O5 |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-N-(3-morpholin-4-ylpropyl)pyridin-4-amine;(E)-2-methylbut-2-enedioic acid |
InChI |
InChI=1S/C18H21Cl2N3O.C5H6O4/c19-15-12-16(20)14-18(13-15)23(17-2-4-21-5-3-17)7-1-6-22-8-10-24-11-9-22;1-3(5(8)9)2-4(6)7/h2-5,12-14H,1,6-11H2;2H,1H3,(H,6,7)(H,8,9)/b;3-2+ |
Clé InChI |
KUZJAYYZDOXXLJ-ZPYUXNTASA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
CC(=CC(=O)O)C(=O)O.C1COCCN1CCCN(C2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


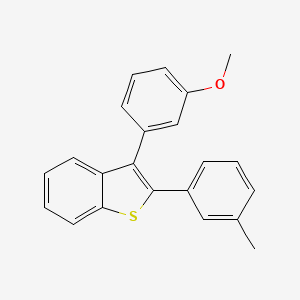
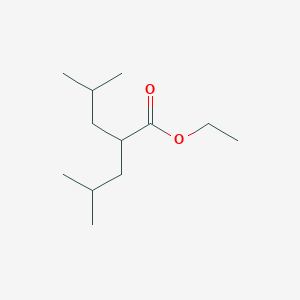
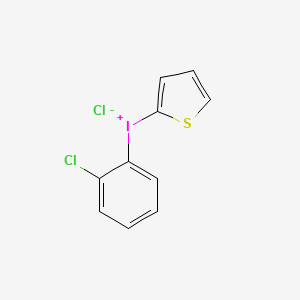

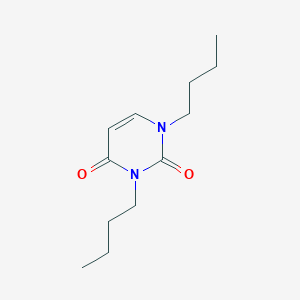
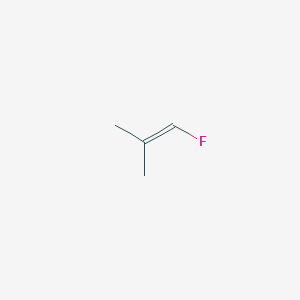
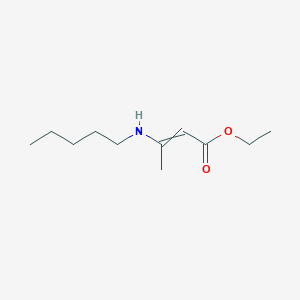

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
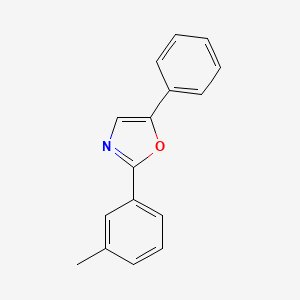
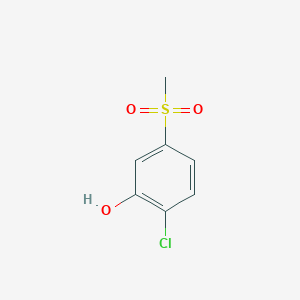
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
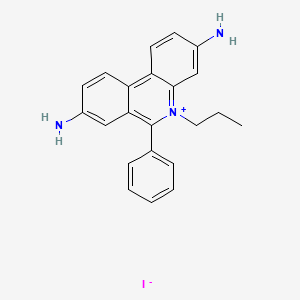
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
